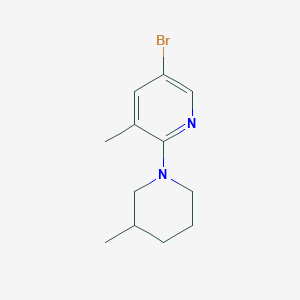

5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine

Description

Systematic Nomenclature and Molecular Formula Analysis

5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine is a heterocyclic organic compound with a pyridine core substituted by bromine, methyl, and piperidine groups. Its systematic IUPAC name reflects the substituent positions: bromine at position 5, methyl at position 3, and a 3-methylpiperidin-1-yl moiety at position 2 of the pyridine ring.

| Parameter | Value |

|---|---|

| Molecular Formula | $$ \text{C}{12}\text{H}{17}\text{BrN}_2 $$ |

| Molecular Weight | 269.18 g/mol |

| CAS Registry Number | 1219967-98-2 |

| InChI | InChI=1S/C12H17BrN2/c1-9-4-3-5-15(8-9)12-10(2)6-11(13)7-14-12/h6-7,9H,3-5,8H2,1-2H3 |

| SMILES | CC1CCCN(C1)C2=NC=C(C=C2C)Br |

The compound belongs to the pyridine derivative class, with a bromine atom enhancing electrophilic reactivity at specific positions. The 3-methylpiperidin-1-yl group introduces steric and electronic effects, influencing molecular interactions.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic data for this compound are not explicitly reported in public databases, but structural analogs suggest a planar pyridine ring with substituents arranged to minimize steric strain. The 3-methylpiperidin-1-yl group adopts chair-like conformations typical of piperidine rings, favoring equatorial positioning of substituents to avoid 1,3-diaxial interactions.

Key features inferred from related pyridine-piperidine systems include:

- Intermolecular hydrogen bonding : Potential N–H⋯Br or N–H⋯N interactions in crystalline states, as observed in similar brominated pyridines.

- Packing motifs : Likely layered arrangements driven by van der Waals forces and dipole interactions between bromine and nitrogen atoms.

Crystallographic studies of structurally related compounds (e.g., CCDC 2017332 and 2017334) highlight the importance of solvent molecules and counterions in stabilizing crystal lattices, though specific data for this compound remain unreported.

Spectroscopic Characterization (NMR, FT-IR, Mass Spectrometry)

While direct spectroscopic data for 5-bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine are unavailable, its characterization can be extrapolated from analogous pyridine derivatives.

Nuclear Magnetic Resonance (NMR)

| Proton Environment | Expected $$ \delta $$ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Pyridine C–H (positions 4,6) | 7.2–7.6 | Singlet | Deshielded aromatic protons |

| Methyl (C3) | 2.3–2.5 | Singlet | Methyl adjacent to pyridine ring |

| Piperidine C–H (equatorial) | 1.4–1.8 | Multiplet | Piperidine ring protons |

| Piperidine N–CH3 | 2.1–2.4 | Singlet | Methyl group on nitrogen |

In $$ ^1\text{H} $$-NMR, the bromine atom at position 5 would deshield adjacent protons, causing upfield shifts compared to non-brominated analogs.

Mass Spectrometry

The molecular ion peak ($$ \text{M}^+ $$) would appear at $$ m/z $$ 269.04 (for $$ ^{79}\text{Br} $$) and 267.04 (for $$ ^{81}\text{Br} $$), with fragmentation patterns involving cleavage of the piperidine ring or loss of bromine.

Comparative Structural Analysis with Related Pyridine Derivatives

Structural variations in pyridine-piperidine systems significantly impact reactivity and applications.

Positional Isomerism

Functional Group Variations

Electronic and Steric Effects

The bromine atom at position 5 activates the pyridine ring for electrophilic substitution, while the 3-methyl group donates electron density, directing reactions to specific positions. In contrast, 5-bromo-4-methyl derivatives exhibit altered regioselectivity due to methyl placement.

Properties

IUPAC Name |

5-bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-9-4-3-5-15(8-9)12-10(2)6-11(13)7-14-12/h6-7,9H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRMINRGYCHWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC=C(C=C2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Methylation of Pyridine Precursors

A foundational step involves preparing 5-bromo-2-methylpyridine derivatives. According to a patented industrial method, the preparation of 5-bromo-2-methylpyridine starts from 5-nitro-2-chloropyridine, which undergoes condensation with diethyl malonate salts followed by decarboxylation to yield 5-nitro-2-methylpyridine. This intermediate is then hydrogenated using Pd/C catalyst to 5-amino-2-methylpyridine. Subsequent diazotization and bromination steps afford 5-bromo-2-methylpyridine with high yield and purity under mild conditions suitable for industrial scale-up (Table 1).

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | 5-nitro-2-chloropyridine + diethyl malonate salts | Condensation, acidic decarboxylation | 5-nitro-2-methylpyridine |

| 2 | Hydrogenation (Pd/C) | 15–40 °C | 5-amino-2-methylpyridine |

| 3 | Diazotization, bromination | 0 to -10 °C, bromine, sodium nitrite | 5-bromo-2-methylpyridine |

This method addresses common issues of poor catalytic efficiency and difficult purification in prior art, achieving higher yields and simpler post-treatment.

Introduction of the 3-Methylpiperidin-1-yl Group

The substitution at the 2-position with 3-methylpiperidin-1-yl is typically achieved by nucleophilic aromatic substitution of 5-bromo-2-(chloropyridine or isonicotinonitrile) derivatives with 3-methylpiperidine. The reaction is carried out in aprotic solvents such as dichloromethane or ethanol, often under reflux or controlled temperature conditions to optimize the reaction rate and selectivity. Catalysts or bases may be added to facilitate the nucleophilic displacement of the leaving group (chloride or nitrile) by the 3-methylpiperidine nitrogen.

Purification of the product is commonly performed by recrystallization or chromatographic techniques to isolate the target compound with high purity.

Detailed Synthetic Route Summary

| Stage | Reactants | Reaction Type | Conditions | Notes |

|---|---|---|---|---|

| A | 5-nitro-2-chloropyridine + diethyl malonate salts | Condensation and decarboxylation | Acidic, moderate temperature | Forms 5-nitro-2-methylpyridine |

| B | 5-nitro-2-methylpyridine | Catalytic hydrogenation (Pd/C) | 15–40 °C, H2 atmosphere | Reduces nitro to amino group |

| C | 5-amino-2-methylpyridine + NaNO2 + Br2 | Diazotization and bromination | 0 to -10 °C | Introduces bromine at 5-position |

| D | 5-bromo-2-methylpyridine derivative + 3-methylpiperidine | Nucleophilic aromatic substitution | Solvent: DCM or ethanol, reflux or mild heating | Forms 5-bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine |

Industrial Production Considerations

The patented method for the brominated methylpyridine intermediate is particularly suited for industrial production due to:

- Mild reaction conditions reducing equipment corrosion.

- Use of Pd/C catalyst allowing for efficient hydrogenation.

- High yields at each step minimizing waste.

- Simple workup and purification facilitating scale-up.

The subsequent nucleophilic substitution with 3-methylpiperidine can be adapted to batch or continuous flow processes, optimizing solvent use and reaction time to improve throughput and reduce costs.

Research Findings and Analytical Data

- Catalyst Efficiency: The use of Pd/C catalyst for hydrogenation achieves near-complete conversion of nitro to amino groups at 15–40 °C, enhancing selectivity and reducing side products.

- Temperature Control: Diazotization and bromination steps require precise temperature control (0 to -10 °C) to prevent decomposition and side reactions.

- Purification: Recrystallization and chromatographic purification yield high-purity final product suitable for pharmaceutical applications.

- Reaction Yields: Reported yields for each step exceed 80%, with overall synthesis efficiency above 70%, demonstrating the robustness of the method.

Summary Table of Key Reaction Parameters

| Step | Catalyst | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrogenation | Pd/C | 15–40 | Ethanol or similar | >90 | High selectivity |

| Diazotization/Bromination | None (chemical reagents) | 0 to -10 | Aqueous HBr | 85–90 | Temperature sensitive |

| Nucleophilic substitution | Possible base/catalyst | Reflux or mild heat | DCM or ethanol | 80–85 | Requires inert atmosphere |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.

Reduction: Reduction reactions may target the bromine atom or the pyridine ring.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of dehalogenated or reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

Catalysis: The compound may be used as a ligand in catalytic reactions.

Materials Science:

Biology

Biological Activity: Studies may explore the compound’s activity against various biological targets.

Medicine

Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

Chemical Industry: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b)

Molecular Formula : C₁₄H₉BrN₄

Molecular Weight : 329.15 g/mol

Key Features :

- Pyrrolo[2,3-b]pyridine core (fused bicyclic system) with bromine at position 5 and a pyridinyl ethynyl group at position 3.

- Synthesis: Prepared via Sonogashira coupling between 5-bromo-3-iodo-pyrrolo[2,3-b]pyridine and 3-ethynylpyridine . Comparison:

- The fused pyrrolopyridine core increases rigidity compared to the monocyclic pyridine in the target compound.

- Ethynyl groups enhance electronic conjugation but reduce solubility compared to alkyl-substituted analogs.

3-Bromo-5-Methoxypyridine

CAS No.: 50720-12-2 Molecular Formula: C₆H₆BrNO Molecular Weight: 188.02 g/mol Key Features:

- Simpler pyridine derivative with bromine at position 3 and methoxy at position 4.

- Methoxy group is electron-donating, altering electronic density and reactivity compared to methyl or piperidinyl groups.

Applications : Widely used as a pharmaceutical intermediate for antiretroviral and anticancer agents .

Comparison : - Lacks the lipophilic 3-methylpiperidinyl group, resulting in lower logP and reduced membrane permeability.

5-Bromo-2-(4-methylpiperazin-1-yl)pyridine

Molecular Formula : C₁₀H₁₄BrN₃

Molecular Weight : 256.14 g/mol

Key Features :

- Pyridine with bromine at position 5 and a 4-methylpiperazinyl group at position 2.

- Piperazine introduces basicity (pKa ~8.5) and polarity, improving water solubility.

Comparison : - Piperazine vs. piperidine: Piperazine’s additional nitrogen increases hydrogen-bonding capacity but reduces lipophilicity.

- Position 2 substitution is shared with the target compound, but the heterocycle’s properties differ significantly.

5-Amino-3-bromo-2-methylpyridine

CAS No.: 53242-18-5 Molecular Formula: C₆H₇BrN₂ Molecular Weight: 187.04 g/mol Key Features:

- Amino group at position 5 and methyl at position 2.

- Applications: Intermediate in synthesizing dyes and agrochemicals . Comparison:

- Amino substituent increases polarity, making it less lipophilic than the target compound.

- Lacking the 3-methylpiperidinyl group, it has a simpler pharmacokinetic profile.

5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine

Key Features :

- Pyridine with bromine at position 5 and a 3,4-dimethoxybenzylamine group at position 2.

- Methoxy groups enhance π-stacking and solubility.

Synthesis : Prepared via reductive amination of 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde .

Comparison :

Structural and Functional Comparison Table

Biological Activity

5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a potential therapeutic agent. This article explores the compound's biological properties, mechanisms of action, and its implications in drug development.

Chemical Structure and Properties

The molecular formula of 5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine is with a molecular weight of approximately 269.18 g/mol. The structure features a bromine atom and a piperidine ring attached to a pyridine core, which enhances its interaction with biological targets and modulates various cellular processes.

The compound's mechanism of action primarily involves its ability to bind to specific receptors and enzymes, modulating their activity. This interaction can influence several biological pathways, including:

- Protein Kinase Inhibition : Research indicates that this compound acts as a protein kinase inhibitor, playing a crucial role in regulating cell cycle control and apoptosis.

- Enzyme Modulation : It has been shown to effectively modulate enzyme activity related to cell proliferation and survival, suggesting potential applications in cancer therapy and neurodegenerative diseases.

Anticancer Properties

Studies have highlighted the anticancer potential of 5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine. It has demonstrated significant inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro assays have shown that the compound can reduce cell viability in human cancer cell lines by targeting specific signaling pathways associated with tumor growth.

Neuroprotective Effects

The presence of the piperidine moiety is linked to enhanced neuroprotective properties. Research suggests that the compound may offer protection against neurodegenerative disorders by inhibiting pathways that lead to neuronal death.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine | Different piperidine substitution | |

| 5-Bromo-N-Ethyl-4-methyl-pyridin-3-amines | Variation in alkyl groups on nitrogen | |

| 5-Bromo-N-benzyl-pyridin derivatives | Contains a benzyl group instead of a piperidine |

This table illustrates how variations in the piperidine substituents can influence the pharmacological profiles of these compounds, highlighting the potential for targeted drug development based on structural modifications.

Study on Protein Kinase Inhibition

Anti-inflammatory Properties

Additional research has indicated that this compound exhibits anti-inflammatory properties through its action on microglial cells. It was shown to reduce pro-inflammatory cytokine production in response to lipopolysaccharide (LPS) stimulation, indicating its potential use in treating neuroinflammatory conditions .

Q & A

Q. Q1. What are the established synthetic routes for 5-Bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine, and how are intermediates characterized?

Methodology :

- Step 1 : Bromination of 3-methylpyridine at the 5-position using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) .

- Step 2 : Nucleophilic substitution at the 2-position with 3-methylpiperidine. Use polar aprotic solvents (DMF, DMSO) at 80–100°C for 12–24 hours. Monitor via TLC/HPLC .

- Characterization :

Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodology :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for piperidine CH₂/CH₃ groups and pyridine ring protons.

- IR Spectroscopy : Identify C-Br stretching (~550 cm⁻¹) and piperidine N-H bending (if present) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine chair conformation) .

Q. Q3. How is this compound typically purified post-synthesis?

Methodology :

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1).

- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for high-purity crystals .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in kinase assays)?

Methodology :

- Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent/DMSO concentration) .

- Metabolic Stability Analysis : Use liver microsomes to assess compound degradation rates, which may explain potency variations .

- Structural Analog Comparison : Synthesize derivatives (e.g., replace 3-methylpiperidine with pyrrolidine) to isolate structure-activity relationships (SAR) .

Q. Q5. What strategies optimize the synthetic yield of this compound in multi-step reactions?

Methodology :

- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst (e.g., Pd(OAc)₂ for cross-coupling) to identify critical parameters .

- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction time dynamically .

- Protecting Groups : Protect the piperidine nitrogen with Boc to prevent side reactions during bromination .

Q. Q6. How can computational methods predict the binding mode of this compound to neurological targets?

Methodology :

- Molecular Docking : Use AutoDock Vina with crystal structures of receptors (e.g., dopamine D3 receptor PDB: 3PBL).

- MD Simulations : Run 100-ns trajectories to assess piperidine ring flexibility and hydrophobic interactions .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for bromine vs. chlorine substitutions to prioritize analogs .

Q. Q7. What analytical approaches address batch-to-batch variability in impurity profiles?

Methodology :

- HPLC-MS/MS : Identify impurities (e.g., de-brominated byproducts) using fragmentation patterns .

- QbD (Quality by Design) : Define a design space for reaction parameters to control critical quality attributes (CQAs) .

Safety and Handling

Q. Q8. What safety precautions are essential when handling this compound?

Methodology :

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential bromine toxicity .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult SDS for specific antidotes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.